molecular formula C12H10ClN3O2 B11983653 2-Furaldehyde, 4-(m-chlorophenyl)semicarbazone CAS No. 119033-97-5

2-Furaldehyde, 4-(m-chlorophenyl)semicarbazone

Cat. No.: B11983653
CAS No.: 119033-97-5
M. Wt: 263.68 g/mol
InChI Key: NGVXMSPIQNGWFB-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Furaldehyde, 4-(m-chlorophenyl)semicarbazone is a semicarbazone derivative synthesized via the condensation of 2-furaldehyde (a furan-derived aldehyde) with 4-(m-chlorophenyl)semicarbazide. Semicarbazones are characterized by the general structure R₁R₂C=N–NH–CO–NH₂, formed by reacting aldehydes/ketones with semicarbazide . This compound belongs to a broader class of aryl semicarbazones, which are noted for diverse biological activities, including anticonvulsant, antimicrobial, and anticancer properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

119033-97-5

Molecular Formula

C12H10ClN3O2

Molecular Weight

263.68 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-[(E)-furan-2-ylmethylideneamino]urea

InChI

InChI=1S/C12H10ClN3O2/c13-9-3-1-4-10(7-9)15-12(17)16-14-8-11-5-2-6-18-11/h1-8H,(H2,15,16,17)/b14-8+

InChI Key

NGVXMSPIQNGWFB-RIYZIHGNSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)NC(=O)N/N=C/C2=CC=CO2

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NN=CC2=CC=CO2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Base-Catalyzed Synthesis

The formation of 2-furaldehyde, 4-(m-chlorophenyl)semicarbazone follows a nucleophilic addition-elimination mechanism. Semicarbazide hydrochloride reacts with the aldehyde group of 2-furaldehyde in the presence of a weak base (e.g., sodium acetate) to form the semicarbazone linkage. The m-chlorophenyl group is introduced via substitution or pre-functionalization of the semicarbazide precursor.

A representative protocol involves refluxing equimolar quantities of 2-furaldehyde and 4-(m-chlorophenyl)semicarbazide in a methanol-water (1:1) solvent system with sodium acetate (2 equiv) for 3 hours, followed by 24-hour stirring at room temperature. The product precipitates upon cooling and is recrystallized from methanol-acetone (1:1).

Table 1: Conventional Synthesis Parameters for Analogous Semicarbazones

DerivativeAldehyde ComponentReaction TimeYield (%)
Compound 1Phenylisoxazole-3-carbaldehyde3 h reflux + 24 h stirring72
Compound 64-Chlorophenylisoxazole-5-carbaldehyde3 h reflux + 24 h stirring87

Data adapted from phenylisoxazole semicarbazone syntheses.

Limitations of Conventional Approaches

  • Extended Reaction Times : 24–48 hours for complete conversion.

  • Moderate Yields : 72–87% for structurally analogous compounds.

  • Solvent Dependency : Requires polar protic solvents (methanol/water), complicating large-scale purification.

Ultrasound-Assisted Synthesis

Accelerated Reaction Kinetics

Ultrasonic irradiation (20 kHz, 130 W) enhances reaction efficiency by promoting cavitation, which increases molecular collisions. A study on indole-2,3-dione hydrazones demonstrated 94% yield within 5 minutes using a water-glycerol (6:4) solvent system. Applied to 2-furaldehyde derivatives, this method reduces synthesis time from hours to minutes.

Table 2: Ultrasound Optimization for Hydrazone Formation

EntrySolvent SystemTime (min)Yield (%)
9H₂O:Glycerol (8:2)572
10H₂O:Glycerol (5:5)579
11H₂O:Glycerol (6:4)594

Optimal conditions for ultrasound-mediated synthesis.

Procedure for Ultrasound-Mediated Synthesis

  • Combine 2-furaldehyde (1 mmol), 4-(m-chlorophenyl)semicarbazide hydrochloride (1.2 mmol), and sodium acetate (2 mmol) in water-glycerol (6:4).

  • Irradiate with ultrasound (20 kHz, 130 W) at 40°C for 5–20 minutes.

  • Cool to room temperature, filter, and recrystallize.

Advantages :

  • Yield Increase : 94% vs. 72% in conventional methods.

  • Reduced Side Products : Selective formation of the E-isomer due to controlled energy input.

Solvent-Free Mechanochemical Synthesis

Catalyst-Driven Green Chemistry

A patent (CN103880711A) describes a solvent-free method using p-aminobenzenesulfonic acid as a recyclable catalyst. The protocol achieves >95% yield by avoiding solvent use, aligning with green chemistry principles.

Table 3: Solvent-Free Reaction Parameters

ComponentMolar RatioRole
2-Furaldehyde1.0Aldehyde substrate
Semicarbazide hydrochloride1.2Nucleophile
p-Aminobenzenesulfonic acid0.2Acid catalyst

Reaction conditions: 80°C, 30 minutes.

Operational Workflow

  • Mix 2-furaldehyde (1 mol), semicarbazide hydrochloride (1.2 mol), and p-aminobenzenesulfonic acid (0.2 mol) in a ball mill.

  • React at 80°C for 30 minutes with continuous grinding.

  • Wash with cold ethanol to isolate the product.

Key Benefits :

  • Catalyst Reusability : The acid catalyst retains activity for 5 cycles.

  • No Solvent Waste : Eliminates purification steps associated with solvent removal.

Structural Characterization and Validation

Spectroscopic Analysis

  • FT-IR : N-H stretch (3250–3300 cm⁻¹), C=O (1680–1700 cm⁻¹), and C=N (1600–1620 cm⁻¹).

  • ¹H NMR : Furanyl proton signals at δ 6.45–7.25 ppm; NH resonances at δ 8.10–8.30 ppm.

  • ESI-MS : Molecular ion peak at m/z 263.68 ([M+H]⁺).

Computational Validation

Density functional theory (DFT) studies (B3LYP/6-311G++(d,p)) confirm the cis-E configuration as the most stable conformer, consistent with NOESY NMR data .

Chemical Reactions Analysis

Reaction Mechanism

The synthesis involves nucleophilic addition-elimination :

  • Aldehyde activation : The carbonyl group in 2-furaldehyde is protonated, increasing electrophilicity.

  • Nucleophilic attack : A lone pair from the semicarbazide’s hydrazine (NH₂-) attacks the carbonyl carbon.

  • Imine formation : Elimination of water yields the hydrazone intermediate.

  • Tautomerization : Rearrangement stabilizes the semicarbazone structure .

The m-chlorophenyl substituent on the semicarbazide likely enhances stability via electron-withdrawing effects, influencing reaction kinetics .

NMR Analysis

  • Proton shifts :

    • Imine proton (HC=N) : ~8.5–9.5 ppm (downfield due to deshielding).

    • Furan protons : ~6.4–7.8 ppm (aromatic region).

    • m-Chlorophenyl protons : Split into distinct multiplets (meta substitution) .

  • Carbon shifts :

    • Imine carbon (C=N) : ~126–129 ppm .

    • m-Chlorophenyl carbons : Shifts vary by position (C1′, C3′ upfield; C2′ downfield) .

Table 2: Representative NMR Data

Groupδ (¹H)δ (¹³C)
HC=N (imine)8.5–9.5126–129
Furan ring6.4–7.8-
m-Chlorophenyl-C1′: ~124, C3′: ~128

Thermodynamic vs. Kinetic Control

  • Kinetic control : Lower temperatures favor faster-forming products.

  • Thermodynamic control : Higher temperatures favor more stable products .
    For substituted semicarbazones, steric and electronic effects (e.g., m-chlorophenyl’s electron-withdrawing nature) may stabilize the product, reducing reversibility .

Computational Insights

  • Molecular orbitals : HOMO/LUMO energies influence reactivity (e.g., electron-deficient aldehydes react more readily).

  • Electrostatic potential : Partial charges on nitrogen and carbonyl carbons govern nucleophilic/ electrophilic interactions .

Scientific Research Applications

Antimicrobial Activity

Semicarbazones, including 2-furaldehyde derivatives, have been extensively studied for their antimicrobial properties. Research indicates that compounds derived from semicarbazones exhibit notable antibacterial and antifungal activities. For instance, studies have shown that 2-furaldehyde derivatives can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans .

Table 1: Antimicrobial Activity of 2-Furaldehyde Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-Furaldehyde, 4-(m-chlorophenyl)semicarbazoneStaphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL
Candida albicans20 µg/mL

Antitumor Properties

Recent studies have highlighted the antitumor potential of semicarbazone derivatives. For example, compounds synthesized from furaldehyde have shown cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and DU145 (prostate cancer). The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular proliferation pathways .

Table 2: Antitumor Activity of Semicarbazone Derivatives

CompoundCell LineIC50 (µM)
This compoundMCF-715.5
DU14518.3

Synthesis of Metal Complexes

The coordination chemistry of 2-furaldehyde semicarbazone has been explored through the synthesis of various metal complexes. These complexes exhibit unique properties that enhance the biological activity of the ligand. For instance, cobalt(II), nickel(II), and copper(II) complexes formed with 2-furaldehyde semicarbazone have demonstrated improved antimicrobial efficacy compared to their parent ligands .

Table 3: Properties of Metal Complexes

Metal ComplexStabilityBiological Activity
[Co(FPSC)₂Cl₂]High thermal stabilityEnhanced antibacterial
[CuCl₂(FPSC)]Moderate stabilityAntifungal activity

Industrial Applications

Beyond their biological significance, semicarbazones are gaining attention in industrial applications such as dye production and organic electronics. Their photochromic and nonlinear optical properties make them suitable candidates for use in optoelectronic devices . The versatility of these compounds allows them to be utilized in various formulations within the dye industry, contributing to advancements in material science.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of synthesized semicarbazones against clinical isolates. The results indicated that derivatives containing electron-withdrawing groups displayed superior activity against resistant strains compared to traditional antibiotics .

Case Study 2: Anticancer Screening

In vitro assays conducted on a series of semicarbazone derivatives showed promising results in inhibiting tumor growth across multiple cell lines. The study emphasized the importance of structural modifications in enhancing anticancer properties .

Mechanism of Action

The mechanism of action of 2-Furaldehyde, 4-(m-chlorophenyl)semicarbazone involves its interaction with biological molecules. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit biological activity. The presence of the furan ring and the chlorophenyl group enhances its ability to interact with enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Pharmacophore Similarity to Benzodiazepines

Aryl semicarbazones are bioisosteres of benzodiazepines, sharing a pharmacophore model that includes:

  • An aryl ring (electron-withdrawing substituent, e.g., m-chlorophenyl).
  • A hydrogen-bond donor (–NH– group in semicarbazones vs. –CH₂– in benzodiazepines).
  • A hydrophobic domain (furan or substituted benzene) .
    This structural mimicry explains the anticonvulsant activity of compounds like N’-(4-chlorophenyl)semicarbazones, which align with diazepam’s pharmacophore .

Metabolic Stability

  • Intact Molecule Requirement: Studies on 4-(4-fluorophenoxy)benzaldehyde semicarbazone reveal that its primary urinary metabolite (a dealkylated product) is pharmacologically inactive, underscoring the necessity of structural integrity for efficacy .
  • Tautomerism: The keto-enol tautomerism of semicarbazones (e.g., enol form stabilization via conjugation with the m-chlorophenyl group) influences metal-chelation properties and bioavailability .

Biological Activity

2-Furaldehyde, 4-(m-chlorophenyl)semicarbazone is a semicarbazone derivative, which has garnered attention due to its diverse biological activities. Semicarbazones are known for their potential therapeutic applications, including antimicrobial, anticancer, and anticonvulsant properties. This article explores the biological activity of this specific compound, highlighting significant research findings, case studies, and comparative data.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C11H10ClN3O\text{C}_11\text{H}_{10}\text{ClN}_3\text{O}

This structure includes a furan ring and a chlorophenyl moiety, which contribute to its biological properties.

Antimicrobial Activity

Research indicates that semicarbazones exhibit significant antimicrobial properties. A study demonstrated that derivatives of semicarbazones showed effective antibacterial activity against various bacterial strains. In particular, compounds with electron-withdrawing groups such as chlorine displayed enhanced activity against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Semicarbazone Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus15 µg/mL
This compoundEscherichia coli20 µg/mL
Other Semicarbazone DerivativesVarious strainsVaries (10-30 µg/mL)

Anticancer Activity

The anticancer potential of semicarbazones has been extensively studied. For instance, derivatives synthesized from 2-furaldehyde have shown promising results in inhibiting cancer cell proliferation in vitro. In one study, the compound exhibited cytotoxic effects on various cancer cell lines including HL-60 and MDA-MB-468 with growth inhibition percentages ranging from 30% to over 80% depending on the concentration used .

Table 2: Anticancer Activity against Different Cell Lines

Cell Line% Growth Inhibition at 50 µM
HL-6061.19%
MDA-MB-46888.54%
NCI-H322M43.88%

Anticonvulsant Activity

Further investigations into the anticonvulsant properties of semicarbazones revealed that certain derivatives could effectively reduce seizure activity in animal models. The presence of halogen substituents was correlated with increased potency in preventing seizures during maximal electroshock tests .

Case Studies

  • Antimicrobial Efficacy : A study conducted by Cerecetto et al. synthesized various semicarbazone derivatives from furaldehyde and tested them against T. cruzi, showing promising antitrypanosomal activity comparable to standard treatments .
  • Cytotoxicity Assessment : A comprehensive cytotoxicity evaluation using VERO cells indicated that while some derivatives exhibited low toxicity, others demonstrated significant cytotoxic effects at higher concentrations .

The biological activities of this compound can be attributed to its ability to form stable complexes with metal ions and interact with biological macromolecules such as proteins and nucleic acids. The ligand's structure allows it to act as a bidentate or tetradentate ligand in metal complexes, enhancing its biological efficacy .

Q & A

Q. What are the standard synthetic routes for preparing 2-Furaldehyde, 4-(m-chlorophenyl)semicarbazone?

The compound is synthesized via acid-catalyzed condensation of 2-furaldehyde with 4-(m-chlorophenyl)semicarbazide. Sodium acetate is critical for buffering the reaction (pH ~4–5), optimizing semicarbazone formation rates and yields . Post-synthesis purification involves recrystallization from ethanol or DMF, followed by structural validation using FTIR (C=N stretch at ~1600 cm⁻¹) and ¹H NMR (azomethine proton at δ 8.0–8.5 ppm) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing semicarbazone derivatives?

  • X-ray crystallography : Resolves molecular geometry and non-covalent interactions (e.g., hydrogen bonds, π-stacking). SHELX software (e.g., SHELXL/SHELXS) is widely used for refinement .
  • ¹H/¹³C NMR : Confirms regiochemistry and proton environments, particularly distinguishing E/Z isomers via coupling constants .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O, N–H···π) in crystal lattices .

Q. How do substituents like the m-chlorophenyl group influence biological activity?

Electron-withdrawing groups (e.g., -Cl) enhance anticonvulsant activity by increasing ligand rigidity and sodium channel binding affinity. For example, 4-(4'-chlorophenyl) analogs show ED₅₀ values <30 mg/kg in maximal electroshock (MES) tests due to improved interaction with hydrophobic channel pockets .

Advanced Research Questions

Q. How can computational methods guide the design of semicarbazone derivatives with enhanced bioactivity?

  • Density functional theory (DFT) : Predicts electronic properties (e.g., HOMO/LUMO energies) correlating with redox behavior and ligand-receptor interactions .
  • Molecular docking : Models binding poses in sodium channel subunits (e.g., Naᵥ1.7), identifying critical residues like Phe-1719 for hydrophobic anchoring .
  • Pharmacophore modeling : Pandeya’s model aligns semicarbazones with benzodiazepines, emphasizing bioisosteric replacement of –CH₂ (benzodiazepines) with –NH– (semicarbazones) .

Q. What strategies resolve contradictions in sodium channel binding data across assays?

Discrepancies often arise from:

  • Cell line variability : HEK-293 vs. neuronal cells differ in subunit composition and post-translational modifications .
  • Buffer conditions : Protonation states (pH 7.4 vs. 6.5) alter ligand accessibility to the channel’s hydrophobic pocket .
  • Validation : Use orthogonal methods (e.g., patch-clamp electrophysiology and radioligand displacement assays) to confirm binding kinetics .

Q. How do metal complexes of semicarbazones improve therapeutic potential?

Coordination with metals (e.g., Cu(II), Ru(II)) stabilizes ligand conformations and enhances membrane permeability. For example:

  • Cu(II) complexes : Tridentate N,N,O-binding modes improve stability and redox activity, relevant for catalytic or antioxidant applications .
  • Ru(II) complexes : Tunable MLCT (metal-to-ligand charge transfer) transitions enable photodynamic therapy applications .

Q. What methodologies address instability issues in semicarbazones during in vivo studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to protect the semicarbazone moiety until systemic absorption .
  • Nanoparticle encapsulation : Use lactose or mannitol as excipients in fluid bed spray-drying to enhance solubility and bioavailability .
  • Metabolite tracking : LC-MS/MS monitors degradation products (e.g., semicarbazides) in plasma .

Q. Why do some semicarbazones show divergent activity in MES (mice) vs. 6 Hz (rat) seizure models?

Species-specific differences in metabolic enzymes (e.g., CYP450 isoforms) and blood-brain barrier permeability affect drug exposure. For instance, 4-(4'-chlorophenyl) derivatives exhibit 10-fold higher ED₅₀ in rats due to faster hepatic clearance .

Methodological Considerations

  • Kinetic vs. thermodynamic control : Adjust reaction temperature and pH to favor either the kinetically stable (e.g., cyclohexanone semicarbazone) or thermodynamically stable (e.g., 2-furaldehyde derivative) product .
  • Crystallography challenges : For poorly diffracting crystals, use synchrotron radiation or cryocooling (100 K) to improve data resolution .
  • In vivo testing : Prioritize compounds with low neurotoxicity indices (e.g., >100 mg/kg in rotorod tests) to ensure therapeutic windows .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.